4-Sulphobenzoic acid potassium
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Overview
Description
4-Sulphobenzoic acid potassium, also known as potassium 4-sulfobenzoate, is a chemical compound with the molecular formula C7H5KO5S. It is a potassium salt of 4-sulphobenzoic acid and is characterized by the presence of both sulfonic acid and carboxylic acid functional groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Sulphobenzoic acid potassium can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Sulfonation: Benzoic acid is treated with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
Neutralization: The resulting 4-sulphobenzoic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation of benzoic acid.
Crystallization: The neutralized product is crystallized from the reaction mixture to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Sulphobenzoic acid potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like chlorosulfonic acid and sulfur trioxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Sulphobenzoic acid potassium has a wide range of applications in scientific research, including:
Biology: Employed in studies involving ion migration suppression in perovskite solar cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-sulphobenzoic acid potassium involves its ability to form strong coordination interactions with metal ions and other molecules. The sulfonic acid and carboxylic acid groups can coordinate with metal ions, leading to the formation of stable complexes. In perovskite solar cells, the compound suppresses ion migration and passivates defects by anchoring at grain boundaries through coordination interactions with lead ions and halide vacancies .
Comparison with Similar Compounds
- 4-Sulfamoylbenzoic acid
- Sodium 3-sulfobenzoate
- 4-Formylbenzenesulfonyl chloride
- 4-Carboxybenzenesulfonazide
Comparison: 4-Sulphobenzoic acid potassium is unique due to its dual functional groups (sulfonic acid and carboxylic acid), which allow it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. This makes it particularly useful in applications such as ion migration suppression in perovskite solar cells, where other similar compounds may not be as effective .
Properties
IUPAC Name |
dipotassium;4-sulfonatobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRPLLZKWADRS-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4K2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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